REACTION_CXSMILES
|
[CH2:1]([CH:9]1[C:16]2[CH:15]=[C:14]([C:17]([O:19]C)=[O:18])[NH:13][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.O.[OH-].[Li+]>>[CH2:1]([CH:9]1[C:16]2[CH:15]=[C:14]([C:17]([OH:19])=[O:18])[NH:13][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2.3|
|
Name
|
methyl 4-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)C1CCC=2NC(=CC21)C(=O)OC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
the silica gel-imbedded material was purified by flash chromatography (0-80% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C1CCC=2NC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.6 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |